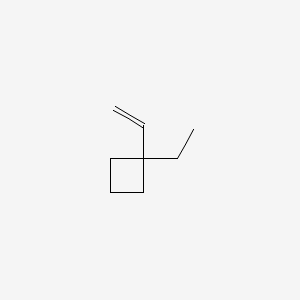
1-Ethenyl-1-ethylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-1-ethylcyclobutane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to a cyclobutane ring. The molecular formula of this compound is C8H14.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-ethylcyclobutane can be synthesized through various methods. One common approach involves the dimerization of alkenes under UV light irradiation. Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals .
Industrial Production Methods: In industrial settings, the production of cyclobutanes often involves the hydrogenation of cyclobutenes in the presence of a nickel catalyst. This method was first developed by James Bruce and Richard Willstätter in 1907 .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-1-ethylcyclobutane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Ethylcyclobutane.
Substitution: Halogenated cyclobutanes and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-1-ethylcyclobutane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cycloalkane reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-1-ethylcyclobutane involves its interaction with various molecular targets and pathways. The compound can undergo carbocation rearrangements during reactions, leading to the formation of more stable intermediates. These rearrangements often involve hydride shifts or alkyl shifts, which stabilize the carbocation formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: A smaller cycloalkane with three carbon atoms.
Cyclopentane: A larger cycloalkane with five carbon atoms.
Cyclohexane: A six-membered cycloalkane commonly used in organic synthesis.
Uniqueness: 1-Ethenyl-1-ethylcyclobutane is unique due to the presence of both an ethenyl group and an ethyl group on the cyclobutane ring. This structural feature imparts distinct chemical properties and reactivity compared to other cycloalkanes.
Eigenschaften
Molekularformel |
C8H14 |
|---|---|
Molekulargewicht |
110.20 g/mol |
IUPAC-Name |
1-ethenyl-1-ethylcyclobutane |
InChI |
InChI=1S/C8H14/c1-3-8(4-2)6-5-7-8/h3H,1,4-7H2,2H3 |
InChI-Schlüssel |
PBICRAMSOSCWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride](/img/structure/B13562289.png)
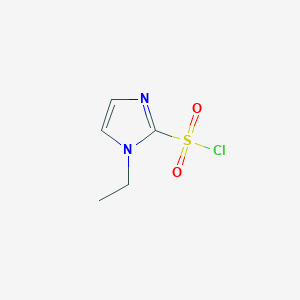
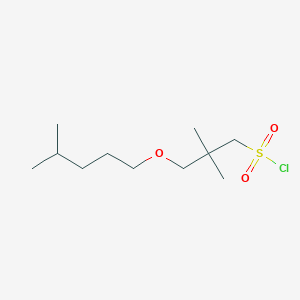
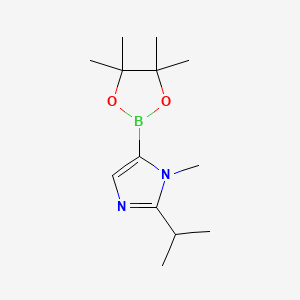
![[1-(3-Benzyloxycarbonylamino-2-hydroxy-propyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B13562307.png)

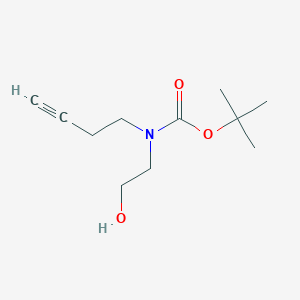
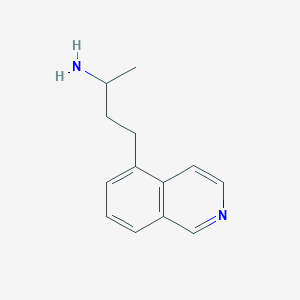
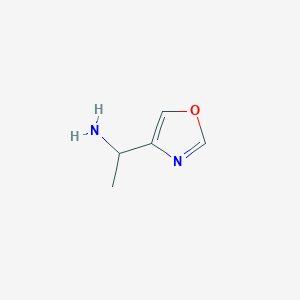
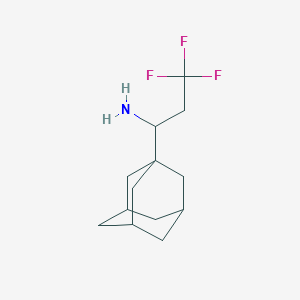

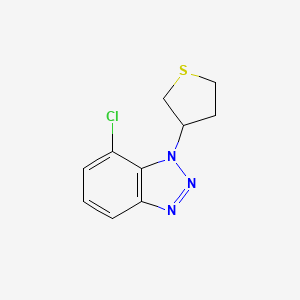
![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
![[4-(Dimethylamino)oxan-4-yl]methanolhydrochloride](/img/structure/B13562351.png)
